MFCD02364437
Description
However, based on analogous compounds (e.g., boronic acids, heterocyclic derivatives) and methodological guidelines from the evidence, its properties can be inferred through standardized comparison frameworks. Compounds with MDL identifiers (e.g., MFCD13195646, MFCD02258901) in the evidence typically exhibit:
- Structural features: Aromatic rings, halogen substituents, or boronic acid groups, which influence reactivity and coordination chemistry .
- Physicochemical properties: Parameters such as LogP (partition coefficient), topological polar surface area (TPSA), and solubility are critical for applications in catalysis or medicinal chemistry .
- Synthetic routes: Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are common for analogous boron-containing compounds .
While direct data for MFCD02364437 are unavailable, its classification likely aligns with hybrid ligands or intermediates in pharmaceutical synthesis, as seen in compounds like CAS 1046861-20-4 (MFCD13195646) and CAS 56469-02-4 (MFCD02258901) .
Properties
IUPAC Name |
(E)-N-(4-acetamidophenyl)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5/c1-14(27)24-17-5-7-18(8-6-17)25-22(28)16(13-23)12-20-9-10-21(31-20)15-3-2-4-19(11-15)26(29)30/h2-12H,1H3,(H,24,27)(H,25,28)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGVPOZRVIXSTF-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02364437 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:
Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.
Intermediate Processing: The intermediate is then processed further, often involving purification steps to ensure the desired purity.
Final Synthesis: The final step involves the conversion of the intermediate into this compound through a series of chemical reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.
Continuous Flow Systems: Some industrial methods use continuous flow systems to maintain a steady production rate.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
MFCD02364437 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate the reactions, depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Reduced forms with altered chemical properties.
Substitution: New compounds with substituted functional groups.
Scientific Research Applications
MFCD02364437 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of various industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of MFCD02364437 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Structural and Functional Analogues
Two compounds structurally similar to MFCD02364437 are selected for comparison based on evidence criteria (structural motifs and functional groups):
Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MFCD13195646)
- Molecular formula : C₆H₅BBrClO₂
- Key properties :
Compound B: 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4, MFCD02258901)
- Molecular formula: C₉H₉NO₂
- Key properties: Molecular weight: 163.17 g/mol LogP: 0.78 (WLOGP) Solubility: Highly soluble in polar solvents (e.g., DMF) TPSA: 46.33 Ų Synthetic route: Alkylation of dihydroisoquinolinone derivatives .
Comparative Analysis
Notes:
- *Inferred values based on structural analogs .
- Compound A’s higher LogP and bromo/chloro substituents enhance electrophilicity for cross-coupling, whereas Compound B’s hydroxyl group improves solubility for biological applications .
Research Findings and Divergences
- Reactivity: Boronic acids (Compound A) exhibit higher reactivity in cross-coupling due to boron’s electrophilic nature, whereas dihydroisoquinolinones (Compound B) are more suited for hydrogen-bonding interactions in drug design .
- Thermal Stability : Compound A’s synthesis requires elevated temperatures (75°C), while Compound B forms under milder conditions (room temperature), impacting scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
